2-Benzylsulfanyl-3-prop-2-enylpyrimidin-4-one
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Overview
Description
3-Allyl-2-(benzylthio)pyrimidin-4(3H)-one is a heterocyclic compound that contains a pyrimidine ring substituted with allyl and benzylthio groups. Compounds of this nature are often studied for their potential biological activities and applications in various fields of chemistry and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-2-(benzylthio)pyrimidin-4(3H)-one typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of Allyl and Benzylthio Groups: The allyl group can be introduced via allylation reactions, while the benzylthio group can be introduced through nucleophilic substitution reactions using benzylthiol.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions could target the pyrimidine ring or the allyl group, potentially leading to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include epoxides, dihydropyrimidines, and various substituted derivatives.
Scientific Research Applications
3-Allyl-2-(benzylthio)pyrimidin-4(3H)-one may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)pyrimidin-4(3H)-one: Lacks the allyl group, which may affect its reactivity and biological activity.
3-Allyl-2-(methylthio)pyrimidin-4(3H)-one: Contains a methylthio group instead of a benzylthio group, which could influence its chemical properties and applications.
Uniqueness
3-Allyl-2-(benzylthio)pyrimidin-4(3H)-one is unique due to the presence of both allyl and benzylthio groups, which may confer distinct chemical reactivity and potential biological activities compared to similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Properties
CAS No. |
6398-99-8 |
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Molecular Formula |
C14H14N2OS |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
2-benzylsulfanyl-3-prop-2-enylpyrimidin-4-one |
InChI |
InChI=1S/C14H14N2OS/c1-2-10-16-13(17)8-9-15-14(16)18-11-12-6-4-3-5-7-12/h2-9H,1,10-11H2 |
InChI Key |
UYGGYGZRAQYPKI-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C=CN=C1SCC2=CC=CC=C2 |
Origin of Product |
United States |
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